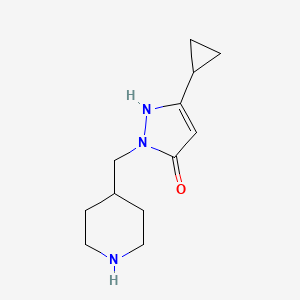

3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol

CAS No.: 2098019-20-4

Cat. No.: VC3087372

Molecular Formula: C12H19N3O

Molecular Weight: 221.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098019-20-4 |

|---|---|

| Molecular Formula | C12H19N3O |

| Molecular Weight | 221.3 g/mol |

| IUPAC Name | 5-cyclopropyl-2-(piperidin-4-ylmethyl)-1H-pyrazol-3-one |

| Standard InChI | InChI=1S/C12H19N3O/c16-12-7-11(10-1-2-10)14-15(12)8-9-3-5-13-6-4-9/h7,9-10,13-14H,1-6,8H2 |

| Standard InChI Key | QLLKYJINYRZTKO-UHFFFAOYSA-N |

| SMILES | C1CC1C2=CC(=O)N(N2)CC3CCNCC3 |

| Canonical SMILES | C1CC1C2=CC(=O)N(N2)CC3CCNCC3 |

Introduction

Chemical Structure and Properties

Molecular Architecture

3-Cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol possesses a complex molecular architecture characterized by several key structural elements. The compound features a central pyrazole ring with a hydroxyl group at the 5-position, creating the pyrazol-5-ol core. The 3-position is substituted with a cyclopropyl group, while the 1-position contains a piperidin-4-ylmethyl moiety.

The cyclopropyl group is a three-membered ring known for its unique reactivity and conformational properties, which can significantly influence the compound's interactions with biological targets. The piperidin-4-ylmethyl group provides a basic nitrogen atom that can participate in hydrogen bonding and may improve the compound's solubility profile and ability to interact with target receptors.

Physicochemical Characteristics

The physicochemical properties of 3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol contribute significantly to its biological activity and pharmaceutical potential. While specific experimental data on this exact compound is limited in the available search results, we can infer some properties based on its structural features and related compounds.

| Property | Characteristic | Significance |

|---|---|---|

| Molecular Formula | CHNO (exact formula not specified in sources) | Defines the elemental composition |

| Functional Groups | Pyrazol-5-ol, cyclopropyl, piperidinyl | Influence reactivity and biological interactions |

| Hydrogen Bond Donors | Hydroxyl group | Potential for hydrogen bond formation with biological targets |

| Hydrogen Bond Acceptors | Nitrogen atoms, hydroxyl oxygen | Multiple sites for interaction with receptors |

| Solubility | Likely moderate in polar solvents due to hydroxyl and basic nitrogen | Affects bioavailability and formulation options |

The presence of both polar functional groups (hydroxyl, nitrogen atoms) and lipophilic moieties (cyclopropyl, piperidinyl) likely confers amphiphilic properties to the molecule, potentially enhancing its ability to cross biological membranes while maintaining sufficient water solubility.

Comparative Analysis with Structural Analogs

To better understand the unique properties of 3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol, it is valuable to compare it with structurally related compounds. Several such analogs appear in the literature, each with distinct structural variations that can influence biological activity and physicochemical properties.

These structural variations can significantly impact how these compounds interact with biological targets, potentially leading to different activity profiles or selectivity patterns . Understanding these structure-activity relationships is crucial for optimizing compounds for specific therapeutic applications.

Synthesis and Preparation Methods

Optimization Strategies

The synthesis of 3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol and similar compounds often requires optimization to improve yield, purity, and efficiency. Several approaches have been employed to enhance synthetic procedures for pyrazole derivatives:

| Optimization Approach | Description | Potential Benefits |

|---|---|---|

| Continuous Flow Chemistry | Utilization of flow reactors for controlled reaction conditions | Improved yield, reduced reaction time, enhanced scalability |

| Catalyst Development | Design of specific catalysts for key transformation steps | Increased selectivity, milder reaction conditions |

| Green Chemistry Principles | Use of environmentally friendly solvents and reagents | Reduced environmental impact, safer processing |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reactions | Shorter reaction times, higher yields, fewer side products |

Implementation of these optimization strategies can significantly improve the synthetic viability of 3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol, particularly for larger-scale production that might be necessary for preclinical and clinical studies .

Molecular Interactions and Mechanisms of Action

| Structural Feature | Potential Impact on Activity |

|---|---|

| Pyrazol-5-ol Core | Essential for target recognition and hydrogen bonding |

| Cyclopropyl at 3-Position | May enhance binding affinity through hydrophobic interactions |

| Piperidin-4-ylmethyl at 1-Position | May improve solubility and provide additional binding interactions |

| Methylene Linker | Provides conformational flexibility for optimal target binding |

Understanding these relationships can guide rational design of analogs with improved potency, selectivity, or pharmacokinetic properties .

Current Research Applications and Future Directions

Ongoing Research Trends

Current research involving 3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol and related pyrazole derivatives is focused on several key areas:

-

Detailed characterization of biological activities across multiple therapeutic areas

-

Elucidation of specific molecular targets and binding mechanisms

-

Development of improved synthetic routes for more efficient preparation

-

Exploration of structure-activity relationships to guide optimization

These research trends reflect the growing interest in pyrazole derivatives as versatile scaffolds for drug discovery, with potential applications in antimicrobial, antiviral, and anticancer therapies .

Future Opportunities and Challenges

The future development of 3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol presents both opportunities and challenges. Potential opportunities include:

-

Development of more potent and selective analogs based on SAR studies

-

Exploration of combination therapies with established drugs

-

Investigation of additional therapeutic applications beyond currently known activities

-

Formulation development to enhance bioavailability and pharmacokinetic properties

Challenges that need to be addressed include:

-

Limited availability of comprehensive biological data specific to this compound

-

Potential toxicity or off-target effects that need further investigation

-

Optimization of synthetic routes for large-scale production

-

Development of appropriate formulations for clinical applications

Addressing these challenges will be crucial for advancing 3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol toward potential clinical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume